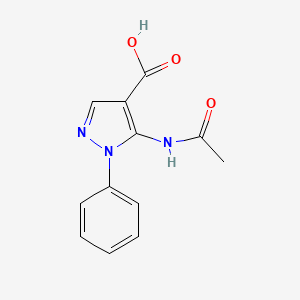

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid

Overview

Description

This compound might belong to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds might be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of similar compounds involves an alpha amino acid bearing an acyl group at its terminal nitrogen atom .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve acid-base reactions in aqueous solutions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed based on multidimensional scaling of a large number of physical–chemical properties .Scientific Research Applications

Neuroprotective Properties

One notable application of compounds related to 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is in neuroprotection. The free radical scavenger MCI-186, which shares a similar pyrazolinone structure, has demonstrated potential in preserving neuronal markers, such as N-acetyl-aspartate, in cerebral infarction, indicating its neuroprotective effects. This was evidenced through magnetic resonance imaging (MRI) and proton MR spectroscopy (MRS) studies (Houkin et al., 1998).

Gastrointestinal Applications

Compounds structurally related to this compound, like 5-aminosalicylic acid (5-ASA), are frequently used in treating gastrointestinal conditions such as ulcerative colitis. Studies have explored the mucosal concentrations of 5-ASA and its efficacy, indicating its significance in treating distal ulcerative colitis. The therapeutic implications of 5-ASA and its metabolites, acetyl-5-ASA, have been a subject of extensive research, showing its utility in managing gastrointestinal disorders (Naganuma et al., 2001).

Role in Inflammation and Cancer Prevention

The anti-inflammatory properties of related compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs), have been studied in the context of bladder cancer prevention. Studies indicate varying effects of different NSAID subclasses on cancer risk, with acetic acids showing a strong protective effect against bladder cancer (Castelao et al., 2000).

Impact on Waste Nitrogen Excretion

In the field of metabolic disorders, phenylacetylglutamine, a compound with structural similarities, has been evaluated as a vehicle for waste nitrogen excretion in patients with urea synthesis disorders. This showcases the potential of related compounds in treating metabolic conditions and managing waste nitrogen excretion (Brusilow, 1991).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-acetamido-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8(16)14-11-10(12(17)18)7-13-15(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKDFIGECOWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656758 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-69-5 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)

![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)

![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)

![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)